molecular formula C6H7N3O B074858 N'-hydroxypyridine-3-carboximidamide CAS No. 1594-58-7

N'-hydroxypyridine-3-carboximidamide

Cat. No. B074858
CAS RN: 1594-58-7
M. Wt: 137.14 g/mol
InChI Key: AQBMQGDKWIPBRF-UHFFFAOYSA-N
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Description

“N’-hydroxypyridine-3-carboximidamide” is a chemical compound with the molecular formula C6H7N3O and a molecular weight of 137.141 . It is used in various research applications .


Synthesis Analysis

The synthesis of N’-hydroxypyridine-3-carboximidamide involves the alkylation process, which introduces an alkyl group into a molecule of an organic compound by a substitution reaction . The reaction efficiency strongly depends on the reaction temperature and the type of alkyl bromide used .


Molecular Structure Analysis

The molecular structure of N’-hydroxypyridine-3-carboximidamide is represented by the SMILES string N\C(=N/O)c1cccnc1 . This indicates that the compound contains nitrogen, carbon, hydrogen, and oxygen atoms.


Chemical Reactions Analysis

N’-hydroxypyridine-3-carboximidamide can participate in various chemical reactions. For instance, it can coordinate to divalent metal ions mainly through their pyridine or amine and imine nitrogen atom forming five- or six-membered chelate rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of N’-hydroxypyridine-3-carboximidamide include its molecular weight (137.14 g/mol) and its molecular formula (C6H7N3O) .

Scientific Research Applications

Chemical Synthesis

“N’-hydroxypyridine-3-carboximidamide” is a chemical compound with the empirical formula C6H7N3O . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The specific methods of application or experimental procedures, technical details, or parameters would depend on the particular synthesis process being conducted.

Copper Extraction

“N’-hydroxypyridine-3-carboximidamide” has been studied as an extractant for copper from sulfate media . The extraction process involves a cation exchange mechanism, which results in H+ releasing during the extraction . The effect of equilibrium pH on the copper(II) extraction was examined by varying equilibrium pH from 0.5 to 5.0 . The copper(II) extraction with this compound dissolved in heptane increases from 71% to 98% with the increase in the extractant concentration from 0.02 to 0.06 mol/L .

Antihypertensive Drugs

“N’-substituted pyridinecarboximidamides” have been studied as antihypertensive drugs . While the specific methods of application or experimental procedures, technical details, or parameters would depend on the particular drug formulation and administration protocol, the outcomes would be measured in terms of blood pressure reduction and patient health improvement .

Synthesis of Long-Chain N’-hydroxy-N-alkyl- and -N,N-dialkylpyridinecarboximidamides

“N’-hydroxy-N-alkylpyridinecarboximidamides” are a new class of N-substituted imidamide derivatives with diverse potential applications . In a study, the synthesis of novel long-chain N-substituted pyridinecarboximidamides: N’-hydroxy-N-alkylpyridinecarboximidamides and N’-hydroxy-N,N-dialkylpyridinecarboximidamides was reported . The methods of application or experimental procedures involved a two-step procedure (synthesis of N-alkylpyridinecarboximidamide and next N’-hydroxy-N-alkylpyridinecarboximidamide) and a three-step procedure (synthesis from pyridineamidoxime by pyridinehydroximoyl chloride and finally preparation of N’-hydroxy-N-alkyl- or -N,N-dialkylpyridinecarboximidamide) .

Biological Activities

N- and N’-substituted imidamides, similar to well-known simple amidoximes, possess very important biological activities . They have already been used as antimicrobial , bactericidal or fungicidal agents . N’-substituted pyridinecarboximidamides have been also studied as antihypertensive drugs and in porcine isolated coronary artery . The most important key issues for the preparation of such compounds are their complexing nature mainly towards divalent metals ions .

Synthesis of N’-hydroxy-N-alkyl- and -N,N-dialkylpyridinecarboximidamides

“N’-hydroxy-N-alkylpyridinecarboximidamides” are a new class of N-substituted imidamide derivatives, with diverse potential applications . In a study, the synthesis of novel long-chain N-substituted pyridinecarboximidamides: N’-hydroxy-N-alkylpyridinecarboximidamides and N’-hydroxy-N,N-dialkylpyridinecarboximidamides was reported . The methods of application or experimental procedures involved a two-step procedure (synthesis of N-alkylpyridinecarboximidamide and next N’-hydroxy-N-alkylpyridinecarboximidamide) and a three-step procedure (synthesis from pyridineamidoxime by pyridinehydroximoyl chloride and finally preparation of N’-hydroxy-N-alkyl- or -N,N-dialkylpyridinecarboximidamide) .

Biological Activities

N- and N’-substituted imidamides, similar to well-known simple amidoximes, possess very important biological activities . They have already been used as antimicrobial , bactericidal or fungicidal agents . N’-substituted pyridinecarboximidamides have been also studied as antihypertensive drugs and in porcine isolated coronary artery . The most important key issues for the preparation of such compounds are their complexing nature mainly towards divalent metals ions .

Safety And Hazards

While specific safety and hazard information for N’-hydroxypyridine-3-carboximidamide is not available in the search results, it is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

N'-hydroxypyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-6(9-10)5-2-1-3-8-4-5/h1-4,10H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBMQGDKWIPBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936093
Record name N-Hydroxypyridine-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60936093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxypyridine-3-carboximidamide

CAS RN

1594-58-7
Record name 1594-58-7
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Record name 1594-58-7
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Hydroxypyridine-3-carboximidamide
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Record name 3-Pyridinecarboxamide Oxime
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Synthesis routes and methods

Procedure details

Hydroxylamine hydrochloride (1.3 g) and sodium carbonate (2.0 g) were added to a mixed solution of 3-cyanopyridine in methanol (10 ml)/water (10 ml) and the mixture was stirred at 100° C. for 2.5 hours. After distilling off the solvent under reduced pressure, water was added to the residue and extracted with tetrahydrofuran, and the organic layer was washed with saturated brine. The organic layer was dried over magnesium sulfate and the solvent was distilled off under reduced pressure to obtain N′-hydroxypyridine-3-carboximidamide (1.3 g) as a colorless oily substance.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Aksamitowski, K Wieszczycka… - Separation and …, 2018 - Elsevier
Solvent extraction studies of copper(II) from sulfate media have been carried out using a selected non-commercial extractant N,N-dihexyl-N′-hydroxypyridine-2-carboximidamide (…
Number of citations: 20 www.sciencedirect.com
P Aksamitowski, K Wieszczycka, A Wojciechowska… - 2017 - researchgate.net
N’-hydroxy-N-alkylpyridinecarboximidamides are new class of N-substituted imidamide derivatives, with diverse potential applications. In this study, the synthesis of novel long-chain N-…
Number of citations: 2 www.researchgate.net
TK Yeh, JS Song, PW Chang, JC Yu, CH Chang… - European Journal of …, 2022 - Elsevier
… -4-fluorophenyl)-N′-hydroxypyridine-3-carboximidamide (6a) Compound 6a was prepared by general procedure C with 6-chloro-N′-hydroxypyridine-3-carboximidamide (5a) (257 mg…
Number of citations: 1 www.sciencedirect.com

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